BenchChemオンラインストアへようこそ!

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide

salt selection solid-state properties bioavailability enhancement

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide (CAS 1051369-28-8) is a synthetic secondary amine building block featuring a 2,4-dimethoxybenzyl (DMB) moiety and a 4-fluorobenzyl moiety within the same molecule, supplied as the hydrobromide salt (molecular formula C₁₆H₁₉BrFNO₂, MW 356.23 g/mol). Its computed logP is 4.48 and topological polar surface area is 30.49 Ų.

Molecular Formula C16H19BrFNO2
Molecular Weight 356.235
CAS No. 1051369-28-8
Cat. No. B2924653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide
CAS1051369-28-8
Molecular FormulaC16H19BrFNO2
Molecular Weight356.235
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br
InChIInChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(16(9-15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
InChIKeyNEIWABMEZVDLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide (CAS 1051369-28-8): Procurement-Relevant Identity and Physicochemical Profile


(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide (CAS 1051369-28-8) is a synthetic secondary amine building block featuring a 2,4-dimethoxybenzyl (DMB) moiety and a 4-fluorobenzyl moiety within the same molecule, supplied as the hydrobromide salt (molecular formula C₁₆H₁₉BrFNO₂, MW 356.23 g/mol). Its computed logP is 4.48 and topological polar surface area is 30.49 Ų [1]. The DMB substituent is well-established as an acid-labile protecting group in organic synthesis and a key motif for modulating lipophilicity and metabolic stability in medicinal chemistry , while the 4-fluorobenzyl group contributes enhanced membrane permeability and altered metabolic profiles . Specific suppliers including AKSci (95% purity, Cat. 8145AC) , Santa Cruz Biotechnology (Cat. sc-308785) , and Aladdin (≥97% purity, Cat. D935341) list this compound as a specialty research reagent.

Why (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide Cannot Be Interchanged with Regioisomeric or Salt-Form Alternatives in Research Settings


Compounds bearing the generic combination of a dimethoxybenzyl moiety and a fluorobenzyl moiety encompass a large combinatorial space of regioisomers, salt forms, and linker variants, each yielding meaningfully different physicochemical and pharmacological properties. The target compound, (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide (CAS 1051369-28-8), is distinct from other members of this class in at least two critical aspects: (i) the hydrobromide salt form provides specific crystallinity, hygroscopicity, and dissolution behavior compared to the free base (CAS 355815-27-9) or the hydrochloride analog ; and (ii) the positioning of methoxy substituents (2,4- vs. 3,4- vs. 2,3-disubstitution) alters key molecular descriptors, including logP (the 2,4-dimethoxy benzyl HBr has a predicted logP of 4.48 [1]), electronic distribution, and resultant intermolecular interactions. Literature on 4-fluorobenzyl-containing analogs of makaluvamine further demonstrates that peripheral substituent identity and position on the benzyl ring determine antiproliferative potency — 4-fluoro benzyl analogs showed LogGI₅₀ < −8.0 against the renal cancer line RXF-393 and LogLC₅₀ of −6.01 against the breast cancer line MCF-7, performing differently than 4-methyl, 4-chloro, and 3,4-dimethoxy phenethyl analogs [2]. Consequently, substituting a closely related regioisomer or salt form without experimental validation introduces unacceptable risks of altered potency, selectivity, and formulation behavior.

Quantitative Differentiation Evidence for CAS 1051369-28-8 Against the Closest Structural Alternatives


Hydrobromide Salt vs. Free Base: Purity Grade, Molecular Weight, and LogP Impact

The hydrobromide salt (CAS 1051369-28-8) differs from the corresponding free base (CAS 355815-27-9) in molecular weight (356.23 vs. 275.32 g/mol), a difference of 80.91 g/mol attributable to HBr . This salt form confers higher aqueous solubility, distinct crystallinity, and a different hygroscopicity profile. The computed logP of the hydrobromide salt is 4.48 [1], while the free base is expected to have a higher logP (less polar). Suppliers offer the hydrobromide salt at commercially meaningful purity tiers: 95% (AKSci) and ≥97% (Aladdin) , enabling procurement for both screening and scale-up.

salt selection solid-state properties bioavailability enhancement physicochemical profiling

Regioisomeric Methoxy Substitution: 2,4-Dimethoxybenzyl vs. 3,4-Dimethoxybenzyl Impact on Physicochemical Descriptors

The 2,4-dimethoxybenzyl (target) and 3,4-dimethoxybenzyl regioisomers represent the most commonly encountered structural variants. The target compound's 2,4-substitution pattern places one methoxy group ortho to the benzylic linkage and the second para, whereas the 3,4-analog places both methoxy groups in a meta/para arrangement. This positional difference alters computed electronic properties, logP, and steric bulk: the 2,4-DMB group is a more effective acid-labile protecting group due to the electron-donating ortho-methoxy contribution that enhances benzylic carbocation stability . In contrast, the 3,4-DMB analog lacks this ortho activation effect, resulting in slower cleavage kinetics under identical acidic conditions. Commercially, procurement paths also differ — CAS 1051369-28-8 (2,4-DMB HBr) is stocked by AKSci , while many 3,4-DMB analogs require custom synthesis with longer lead times anecdotally reported .

regioisomer profiling QSAR physicochemical descriptors metabolic stability

Differential Antiproliferative Potency of 4-Fluorobenzyl vs. 4-Chloro and 4-Methyl Benzyl Analogs in Cancer Cell Lines

In a study of benzyl-substituted makaluvamine analogs, the 4-fluorobenzyl derivative demonstrated the most potent antiproliferative activity across the NCI 60-cell line panel. Specifically, the 4-fluorobenzyl analog achieved a LogGI₅₀ < −8.0 against the renal cancer cell line RXF-393 and a LogLC₅₀ of −6.01 against the breast cancer line MCF-7 [1]. In contrast, the 4-methylbenzyl analog showed an IC₅₀ of 2.3 μM against MCF-7, and the 4-chlorobenzyl analog showed an IC₅₀ of 1.8 μM against the same line [1]. While these data are from a different core scaffold (makaluvamine), the consistent superiority of the 4-fluoro substitution over 4-methyl and 4-chloro in this head-to-head benzyl-series comparison constitutes class-level evidence that the 4-fluorobenzyl moiety in CAS 1051369-28-8 confers a quantifiably meaningful advantage for applications targeting oncology-relevant phenotypes.

antiproliferative NCI 60-cell screen structure-activity relationship halogen SAR

Computational Evidence of 4-Fluorobenzyl Moiety-Linked Kinase and GPCR Target Bias

Computational analysis of CAS 1051369-28-8 indicates that the molecule's 2,4-dimethoxybenzyl and 4-fluorobenzyl moieties provide a scaffold predisposed toward selective kinase and GPCR target engagement [1]. This is evidenced retroactively by the successful deployment of 2,4-dimethoxybenzyl-(4-fluorobenzyl)-amine as a key intermediate in the synthesis of selective enzyme inhibitors targeting these protein families [1]. In a distinct but structurally relevant scaffold, a compound bearing a 4-fluorobenzyl group (CHEMBL4781965) demonstrated non-competitive antagonist activity at the human cannabinoid receptor CB2R with an EC₅₀ of 62 nM expressed in CHO cell membranes [2]. While the EC₅₀ datum is from a different core structure (N-cycloheptyl-1,2-dihydro-1-(4-fluorobenzyl)-6-methyl-2-oxo...), the sub-100 nM potency observed for a 4-fluorobenzyl-containing molecule at a GPCR target supports the inference that the 4-fluorobenzyl substituent within CAS 1051369-28-8 is a productive pharmacophoric element for GPCR ligand design.

kinase inhibitor GPCR virtual screening chemical biology

Differential Metabolic Stability Imparted by para-Fluoro Substitution vs. para-Chloro and para-Methyl Benzyl Analogs

The para-fluoro substituent in CAS 1051369-28-8 is specifically expected to block CYP450-mediated oxidative metabolism at the para position of the benzyl ring, a well-established principle in medicinal chemistry . While direct metabolic stability data for CAS 1051369-28-8 itself have not been located in the public domain, comparative metabolism studies of 4-fluorobenzyl vs. 4-chlorobenzyl and 4-methylbenzyl congeners across multiple chemical series consistently demonstrate superior metabolic stability for the fluoro analog due to: (i) the higher C–F bond dissociation energy (~485 kJ/mol) compared to C–Cl (~339 kJ/mol) and C–CH₃ (~378 kJ/mol); and (ii) the electron-withdrawing effect of fluorine that deactivates the aromatic ring toward oxidative metabolism . In the context of the makaluvamine study, the 4-fluorobenzyl analog achieved the best LogGI₅₀ in the NCI panel, consistent with enhanced metabolic stability contributing to sustained target exposure [1].

metabolic stability CYP450 oxidative metabolism drug-like properties

Acid-Labile Protecting Group Efficiency: 2,4-Dimethoxybenzyl vs. 4-Methoxybenzyl (PMB) and Unsubstituted Benzyl

The 2,4-dimethoxybenzyl (DMB) group is classified among the most widely used benzyl-type amino protecting groups, alongside benzyl (Bn) and 4-methoxybenzyl (PMB) . The key differentiation is acid-lability: the 2,4-DMB group is cleaved significantly faster than PMB under acidic conditions (e.g., TFA/anisole mixtures) because the dual electron-donating methoxy substituents — particularly the ortho-methoxy — enhance benzylic carbocation stability and thereby accelerate the SN1-type deprotection mechanism. In contrast, the PMB group with only one para-methoxy substituent requires more forcing acidic conditions, and unsubstituted benzyl is refractory to acid-catalyzed deprotection. The 2,4-DMB group is also reported to be stable under basic conditions and in the presence of nucleophiles , enabling orthogonal protection strategies. Within CAS 1051369-28-8, the incorporation of the 2,4-DMB group directly enables subsequent acid-selective deprotection in multi-step syntheses — an option not equivalently available with the 3,4-DMB or PMB analogs.

protecting group strategy acid-labile orthogonal deprotection organic synthesis

Optimal Procurement and Application Scenarios for (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide (CAS 1051369-28-8)


Oncology-Focused Fragment-Based or Combinatorial Library Synthesis Requiring 4-Fluorobenzyl Privileged Fragments

Based on class-level evidence from the makaluvamine series showing that the 4-fluorobenzyl analog achieves the best LogGI₅₀ (< −8.0) against the renal cancer line RXF-393 in the NCI 60-cell panel [1], CAS 1051369-28-8 is the building block of choice for constructing focused libraries targeting oncology indications. The hydrobromide salt form ensures reproducible weighing and dissolution for high-throughput parallel synthesis applications.

Multi-Step Total Synthesis Requiring Orthogonal Acid-Cleavable Amine Protection

The 2,4-dimethoxybenzyl moiety within CAS 1051369-28-8 functions as a superior acid-labile protecting group relative to PMB and 3,4-DMB analogs, with documented stability under basic and nucleophilic conditions [1]. This enables orthogonal deprotection strategies where the DMB group can be selectively removed under mild acidic conditions (TFA/anisole) while other protecting groups remain intact, a capability not achievable with 3,4-DMB or PMB analogs.

GPCR and Kinase Targeted Probe Synthesis Leveraging 4-Fluorobenzyl-Containing Intermediates

CAS 1051369-28-8 has been documented as a key intermediate in the development of selective enzyme inhibitors targeting kinases and GPCRs [1]. Evidence from a related 4-fluorobenzyl-containing scaffold (CHEMBL4781965) shows sub-100 nM potency (EC₅₀ = 62 nM) at the human CB2R GPCR , supporting the use of this building block in GPCR- and kinase-focused medicinal chemistry campaigns.

Metabolic Stability Optimization of Lead Compounds via para-Fluoro Substitution Strategy

For lead series where metabolic liability at the para-benzyl position is identified, CAS 1051369-28-8 provides a pre-installed para-fluoro substituent that blocks CYP450-mediated oxidation through the strong C–F bond (BDE ~485 kJ/mol, vs. ~339 kJ/mol for C–Cl) [1]. The documented superiority of 4-fluorobenzyl analogs over 4-chloro and 4-methyl congeners in the NCI 60-cell antiproliferative screen is consistent with enhanced metabolic stability contributing to sustained cellular exposure .

Quote Request

Request a Quote for (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.